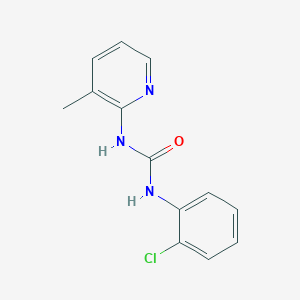

![molecular formula C19H30N6O B5603316 N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)

N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide often involves multiple steps, including the construction of the pyrazole and diazepine rings. Techniques such as cyclization, nucleophilic substitution, and amide coupling are commonly employed in the synthesis of such molecules. For example, the synthesis of related scaffolds, such as tetrahydro-1,4-diazepines and pyrazolodiazepines, has been demonstrated through methods that could be analogous to those used for our compound of interest. These methodologies typically involve starting from simpler pyrazole or diazepine precursors and elaborating them through strategic functional group transformations (Abrous et al., 2001), (Scholl et al., 1978).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its pyrazole and diazepine rings. These structural features are crucial for the compound's chemical behavior and interactions. Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to determine conformational preferences, bonding characteristics, and potential reactive sites. Studies on similar compounds have utilized these techniques to elucidate structural details that inform on the molecule's chemical reactivity and interactions with biological targets (Dzedulionytė et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups and molecular structure. Pyrazole and diazepine rings can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, ring expansions, and functional group modifications. The compound's ability to participate in these reactions makes it a versatile intermediate for further chemical synthesis and modification. Research on related compounds has shed light on possible reaction pathways and transformations that could be applicable to our compound of interest (Bevk et al., 2007), (Dewald et al., 1977).

Physical Properties Analysis

The physical properties of a compound, such as melting point, solubility, and stability, are crucial for its handling and application in further studies. These properties are determined by the compound's molecular structure and can be influenced by factors such as polarity, molecular weight, and the presence of functional groups. Analyzing the physical properties of similar compounds provides insights into the expected behavior of this compound under various conditions (Attanasi et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties of this compound involves studying its reactivity, stability under various conditions, and interaction with different reagents. Chemical properties are influenced by the compound's structure, particularly the functional groups present, which dictate its reactivity patterns and potential applications in synthesis. Investigations into the chemical behavior of structurally related compounds can offer valuable insights into the properties of our compound of interest (Reisinger et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones involves regioselective strategies for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. This method showcases the versatility of such compounds in generating a variety of fused heterocyclic structures, confirmed through NMR spectroscopy and HRMS investigation, highlighting their significance in organic synthesis and chemical research (Dzedulionytė et al., 2022).

Biological Interactions

The anxiolytic properties of certain derivatives, such as the interaction of 5-(substituted-phenyl)-3-methyl-6,7-dihydropyrazolo[4,3-e] [1,4]diazepin-8(7H)-ones with benzodiazepine receptors, are indicative of the potential pharmaceutical applications of these compounds. Such studies provide insights into the molecular basis of their activity and their potential therapeutic uses, despite the exclusion of direct drug use, dosage, and side effects from this discussion (Baraldi et al., 1985).

Antimicrobial and Anti-inflammatory Applications

The synthesis of novel derivatives bearing an aryl sulfonate moiety, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, and their evaluation as antimicrobial and anti-inflammatory agents showcase the medicinal chemistry applications of such compounds. This reflects their utility in developing new therapeutic agents based on the structural modification of the core chemical structure (Kendre et al., 2015).

Propiedades

IUPAC Name |

N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N6O/c1-5-24-15(4)19(14(3)22-24)13(2)21-18(26)8-7-16-11-17-12-20-9-6-10-25(17)23-16/h11,13,20H,5-10,12H2,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGGPJSOFPRBNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(C)NC(=O)CCC2=NN3CCCNCC3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5603264.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)

![4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5603314.png)

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)

![5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5603325.png)

![4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide](/img/structure/B5603326.png)

![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)